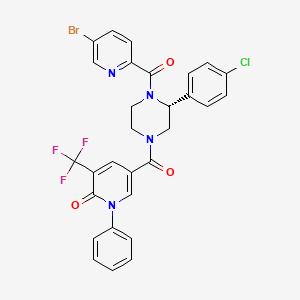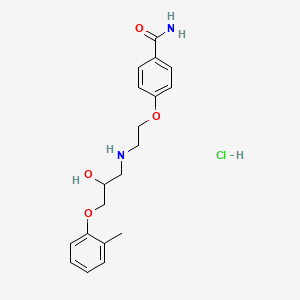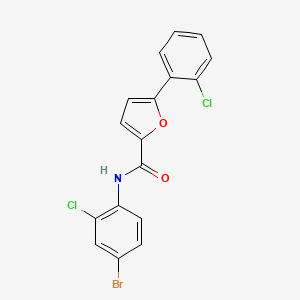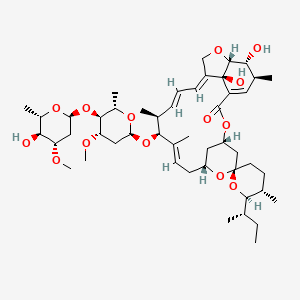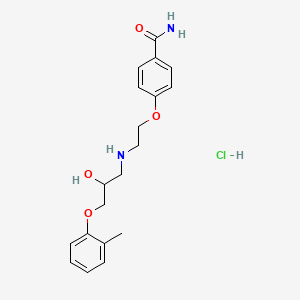
Tolamolol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolamolol hydrochloride is a phenoxypropranolamine derivative that acts as a selective beta-adrenergic receptor antagonist. It is primarily used for its cardioselective beta-blocking properties, making it effective in controlling ventricular rates in supraventricular arrhythmias and reducing the frequency of ventricular ectopic beats . This compound is particularly beneficial for patients with obstructive pulmonary disease who require cardiac beta-adrenergic blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolamolol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield the final product, tolamolol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as liquid-liquid extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Tolamolol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of tolamolol .
Scientific Research Applications
Tolamolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-adrenergic blockers.
Biology: It is employed in research on cardiac arrhythmias and beta-adrenergic receptor functions.
Medicine: this compound is investigated for its potential in treating hypertension, angina, and arrhythmias.
Industry: It is used in the development of cardioselective beta-blockers and related pharmaceuticals
Mechanism of Action
Tolamolol hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This blockade reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker with similar beta-blocking potency but lacks cardioselectivity.
Atenolol: A selective beta-1 blocker with similar applications but different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker with a different metabolic pathway
Uniqueness
Tolamolol hydrochloride is unique due to its cardioselective properties, making it particularly suitable for patients with obstructive pulmonary disease. It has a favorable side effect profile compared to non-selective beta-blockers like propranolol .
Properties
CAS No. |
43064-17-1 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23;/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23);1H |
InChI Key |
ZATQSCRQPQXBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


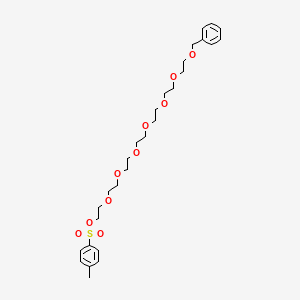
![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)
